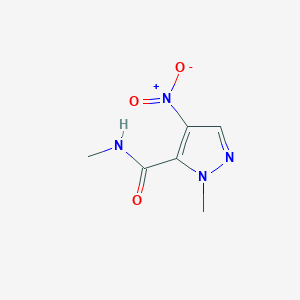

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Description

Pyrazole carboxamides are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The nitro group at position 4 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl groups enhance steric stability .

Typical purification involves chromatography and recrystallization .

Properties

IUPAC Name |

N,2-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-8-9(5)2/h3H,1-2H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJUXFFCCQBYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by nitration and subsequent amide formation . The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, arylhydrazines, and various catalysts such as Nano-ZnO and Amberlyst-70 . Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its diverse biological activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Pyrazole Carboxamides

Nitro vs. Amino Substituents

Replacing the nitro group (4-NO₂) with amino (4-NH₂) significantly alters electronic properties. In contrast, the amino group () is electron-donating, improving solubility in polar solvents due to protonation at acidic pH .

Halogen vs. Alkyl Substituents

Halogenated derivatives (e.g., 4-bromo and 5-chloro in and ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in biological systems. For instance, compound 3a () with chloro and cyano groups shows a melting point of 133–135°C and moderate yield (68%) . Alkyl chains (e.g., propyl in ) increase hydrophobicity, affecting metabolic stability .

Amide Nitrogen Substituents

The target compound’s N-methyl group reduces steric hindrance compared to bulkier substituents like methoxybenzyl () or aryl groups (). Smaller substituents may enhance synthetic accessibility and crystallinity, as seen in ’s derivatives with yields >60% .

Biological Activity

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitro group at the 4-position and a carboxamide group at the 5-position contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially offering therapeutic benefits in conditions like arthritis.

- Anticancer Activity : It has been shown to interfere with cellular proliferation and survival pathways, making it a candidate for cancer treatment .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, indicating its potential use in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including:

These results suggest that the compound could be developed into an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against common bacterial strains, it demonstrated significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 40 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 35 µg/mL |

These findings underscore its potential application in treating bacterial infections.

Case Study: Anticancer Mechanism

A study conducted by Wei et al. explored the mechanism of action of this compound on cancer cells. The research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results showed that it inhibits bacterial growth effectively, suggesting its use as a potential therapeutic agent in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.